Lipophilicity (LogP) Profiling: N-Propyl Substitution Elevates LogP by Approximately 0.74 Log Units Over N-Methyl Analog
The predicted LogP of (1-propylpiperidin-3-yl)methanol is 1.04, which is 0.74 log units higher than the N-methyl analog (LogP 0.30) and 1.14 log units higher than the unsubstituted piperidin-3-ylmethanol (LogP -0.10). This progressive increase tracks with N-alkyl chain elongation and directly impacts predicted membrane permeability and CNS distribution potential [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.04 (predicted) |
| Comparator Or Baseline | (1-Methylpiperidin-3-yl)methanol: LogP 0.30; Piperidin-3-ylmethanol: LogP -0.10 |
| Quantified Difference | ΔLogP = +0.74 vs N-methyl; ΔLogP = +1.14 vs unsubstituted |
| Conditions | Computed/predicted LogP values; consistent methodology across congeners (XLogP3 or equivalent) |
Why This Matters
A 0.74 log unit increase in LogP corresponds to a roughly 5.5-fold increase in partition coefficient, which materially alters predicted blood-brain barrier penetration and may necessitate re-optimization of ADME parameters if the N-propyl scaffold is substituted with a shorter alkyl chain.
- [1] PubChem. (1-Methyl-3-piperidyl)methanol – Computed Properties: XLogP3-AA 0.3. National Library of Medicine. 2025. View Source
- [2] PubChem. Piperidin-3-ylmethanol – Computed Properties: XLogP3-AA -0.1. National Library of Medicine. 2025. View Source
